molecular formula C9H8N2O2S B1587512 Methyl 2-aminobenzo[d]thiazole-4-carboxylate CAS No. 1024054-68-9

Methyl 2-aminobenzo[d]thiazole-4-carboxylate

Cat. No. B1587512
M. Wt: 208.24 g/mol
InChI Key: JWSQSUAAMGQUJI-UHFFFAOYSA-N
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Description

“Methyl 2-aminobenzo[d]thiazole-4-carboxylate” is a chemical compound with the molecular formula C9H8N2O2S . It has a molecular weight of 208.24 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “Methyl 2-aminobenzo[d]thiazole-4-carboxylate” is represented by the linear formula C9H8N2O2S . The average mass is 208.237 Da and the monoisotopic mass is 208.030655 Da .


Physical And Chemical Properties Analysis

“Methyl 2-aminobenzo[d]thiazole-4-carboxylate” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Antimicrobial Evaluation

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound has been used as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles . It has been used in the design and synthesis of 2-aminothiazole-4-carboxylate Schiff bases .
  • Methods of Application: The compound was synthesized and characterized by FTIR and NMR . Its antibacterial potential against multi-drug resistant clinical isolates was evaluated and minimum inhibitory concentration (MIC) values were determined .
  • Results: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively .

Role in Vitamin B1 Synthesis

  • Scientific Field: Biochemistry
  • Application Summary: A thiazole ring is naturally found in Vitamin B1 (thiamine) . Thiamine is a water-soluble vitamin that helps the body to release energy from carbohydrates during metabolism .
  • Results: Thiamine also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 2-amino-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSQSUAAMGQUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403377
Record name 2-Amino-benzothiazole-4-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminobenzo[d]thiazole-4-carboxylate

CAS RN

1024054-68-9
Record name 2-Amino-benzothiazole-4-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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